molecular formula C14H22NO4PS B14655090 S-Propyl (diethoxyphosphoryl)phenylcarbamothioate CAS No. 53812-82-1

S-Propyl (diethoxyphosphoryl)phenylcarbamothioate

Cat. No.: B14655090
CAS No.: 53812-82-1
M. Wt: 331.37 g/mol
InChI Key: FODRHTWVBNCOSZ-UHFFFAOYSA-N
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Description

S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is a chemical compound known for its unique structure and properties. It belongs to the class of organophosphorus compounds, which are widely studied for their diverse applications in various fields such as agriculture, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to achieve the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

S-Propyl (diethoxyphosphoryl)phenylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reaction conditions vary depending on the desired product, often requiring specific solvents, temperatures, and catalysts .

Major Products Formed

Scientific Research Applications

S-Propyl (diethoxyphosphoryl)phenylcarbamothioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of S-Propyl (diethoxyphosphoryl)phenylcarbamothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds like:

  • Diethyl (phenylcarbamothioyl)phosphate
  • Ethyl (diethoxyphosphoryl)phenylcarbamothioate
  • Methyl (diethoxyphosphoryl)phenylcarbamothioate

Uniqueness

S-Propyl (diethoxyphosphoryl)phenylcarbamothioate is unique due to its specific propyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

53812-82-1

Molecular Formula

C14H22NO4PS

Molecular Weight

331.37 g/mol

IUPAC Name

S-propyl N-diethoxyphosphoryl-N-phenylcarbamothioate

InChI

InChI=1S/C14H22NO4PS/c1-4-12-21-14(16)15(13-10-8-7-9-11-13)20(17,18-5-2)19-6-3/h7-11H,4-6,12H2,1-3H3

InChI Key

FODRHTWVBNCOSZ-UHFFFAOYSA-N

Canonical SMILES

CCCSC(=O)N(C1=CC=CC=C1)P(=O)(OCC)OCC

Origin of Product

United States

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